4-乙基-2-吡咯烷酮

描述

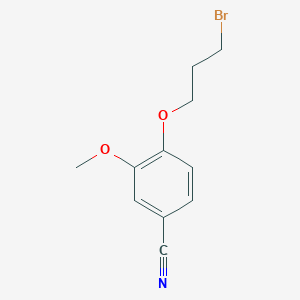

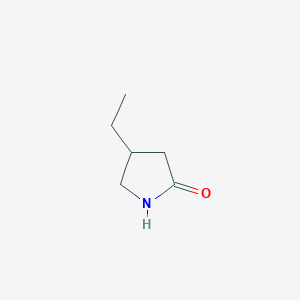

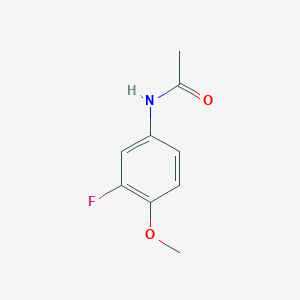

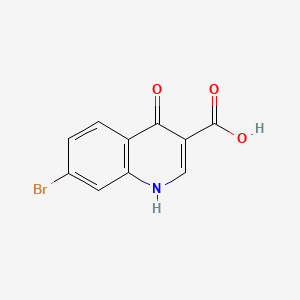

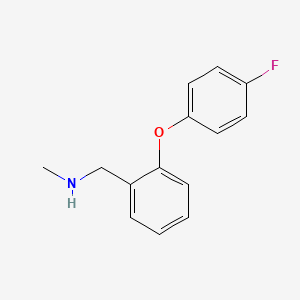

4-Ethyl-2-pyrrolidinone is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered lactam ring. The structure of 4-Ethyl-2-pyrrolidinone includes a pyrrolidinone ring with an ethyl group attached to the 4-position. This compound is relevant in the synthesis of various derivatives that have potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic protocols. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates can selectively produce pyrrolidine derivatives in moderate to good yields, influenced by the electronic nature of the substituents . Additionally, a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde has been developed to synthesize highly substituted pyrrolidinone derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of pyrrolidine derivatives can be characterized using various techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. Quantum chemical calculations using DFT and AIM theories can provide insights into the molecular interactions and stability of these compounds . Single-crystal X-ray diffraction analysis is also a powerful tool to confirm the structure of synthesized pyrrolidine derivatives , .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. For example, ethyl 2-methyl-2,3-butadienoate can participate in a [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines . Pyrrolidine-2,4-diones can be obtained by heating their 3-ethoxycarbonyl derivatives with water or nitromethane, and can further react to form various derivatives, including 3-acyltetramic acids ,10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as hydroxy, methoxy, and phenyl groups can affect the compound's stability and reactivity. The formation of dimers in the solid state through intermolecular hydrogen bonding is a common feature observed in these compounds , . The binding energy of these interactions can be quantified using AIM calculations . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can be used to determine the reactive sites within the molecule .

科研应用

合成官能化吡咯烷酮

研究已经证明了合成官能化2-吡咯烷酮的高效方法,这在各种化学合成中非常有价值。例如,高、孙和严(2013年)描述了一种涉及乙酰乙酸乙酯和乙炔二羧酸酯的多米诺反应方法,显示出在苯甲酸存在下作为催化剂时的高区域选择性(Gao, Sun, & Yan, 2013)。

在抗菌剂中的作用

吡咯烷酮,包括4-乙基-2-吡咯烷酮衍生物,已被用作制备抗菌剂的中间体。Schroeder等人(1992年)合成了几种3-(1-氨基乙基)吡咯烷的立体异构体,作为喹诺酮抗菌剂的C7侧链(Schroeder et al., 1992)。

抗氧化活性

Nguyen等人(2022年)探索了2-吡咯烷酮衍生物的抗氧化活性。他们合成了多取代的3-羟基-3-吡咯烯-2-酮衍生物,并确定了一种化合物作为有效的HO˙自由基清除剂,与传统抗氧化剂相媲美(Nguyen et al., 2022)。

光谱学和结构分析

Ruostesuo等人(1988年)研究了N-取代2-吡咯烷酮(包括1-乙基-2-吡咯烷酮)与各种卤素形成的电荷转移络合物,为这些化合物的光谱性质和络合物形成能力提供了见解(Ruostesuo et al., 1988)。

在DNA片段合成中的应用

Hamamoto等人(1989年)讨论了在合成脱氧核糖寡核苷酸时使用2-(4-吡啶基)乙基作为新的保护基,突出了吡咯烷酮衍生物在核酸化学中的作用(Hamamoto et al., 1989)。

用于合成衍生物的自由基环化

Keusenkothen和Smith(1989年)描述了使用乙基S-吡罗谷氨酸酯,一种吡咯烷酮衍生物,在自由基环化中产生高对映选择性的吡咯烷-2-酮衍生物(Keusenkothen & Smith, 1989)。

Safety And Hazards

未来方向

Pyrrolidine derivatives, including 4-Ethyl-2-pyrrolidinone, are of great interest in drug discovery due to their diverse biological activities . They can serve as versatile scaffolds for the design of new compounds active against different infections and diseases . Therefore, these derivatives can be used for the future development of novel compounds with different biological profiles .

性质

IUPAC Name |

4-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUGJNJBOSHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446299 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-pyrrolidinone | |

CAS RN |

41819-75-4 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)